5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate
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Overview
Description
5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate is a complex organic compound belonging to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a fused imidazo[4,5-C]pyridine ring system. The presence of these functional groups and the fused ring system imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-C]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine derivative and an appropriate amine. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions. These reactions typically involve the use of alkyl halides (e.g., tert-butyl bromide and methyl iodide) and a strong base (e.g., sodium hydride or potassium tert-butoxide) to promote the alkylation of the imidazo[4,5-C]pyridine core.
Esterification: The final step involves the esterification of the carboxylic acid groups present on the imidazo[4,5-C]pyridine core. This can be achieved using an alcohol (e.g., methanol or ethanol) and a dehydrating agent (e.g., dicyclohexylcarbodiimide) to form the ester functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques (e.g., chromatography), and process automation to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide), halogens (e.g., chlorine, bromine), and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein-ligand interactions, and cellular processes. Its ability to interact with specific biological targets makes it useful for investigating biochemical pathways and mechanisms.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. It may also serve as a lead compound for developing new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for creating a wide range of products with specific properties and functions.
Mechanism of Action
The mechanism of action of 5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl 3-methyl 4,7-dihydroisoxazolo[5,4-c]pyridine-3,6(5H)-dicarboxylate: This compound shares a similar core structure with 5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate but differs in the presence of an isoxazolo ring instead of an imidazo ring.
tert-Butyl 6-(tert-butoxycarbonylamino)methyl-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate: This compound has a similar imidazo[4,5-b]pyridine core but includes additional functional groups such as a tert-butoxycarbonylamino group and a hydroxyl group.
1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate: This compound features a pyrrolo[2,3-b]pyridine core with tert-butyl and methyl groups, similar to the imidazo[4,5-C]pyridine core of the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups and fused ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry. Its ability to undergo diverse chemical reactions and interact with specific biological targets further enhances its utility and potential for developing new compounds and materials.
Properties
IUPAC Name |
5-O-tert-butyl 6-O-methyl (6S)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-6-9-8(14-7-15-9)5-10(16)11(17)19-4/h7,10H,5-6H2,1-4H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMBOMJYCVXRBA-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)OC)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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